Methyl 2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanoate

Medicinal chemistry Structure-activity relationship Retinoic acid metabolism

Differ from common analogs: The 2,6-dichlorophenyl motif introduces unique steric hindrance and electron-withdrawing effects absent in unsubstituted phenyl or 4-nitrophenyl variants. Published SAR confirms aryl identity drives >18-fold potency shifts in retinoic acid enzyme assays—substituting with other 4-oxo-4-phenylbutanoates invalidates cross-compound comparisons. The saturated backbone ensures chemical stability for reliable derivatisation. Distinct chlorine isotopic signature enables unambiguous LC-MS identification in complex matrices.

Molecular Formula C17H14Cl2O3
Molecular Weight 337.2
CAS No. 344281-12-5
Cat. No. B2704279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanoate
CAS344281-12-5
Molecular FormulaC17H14Cl2O3
Molecular Weight337.2
Structural Identifiers
SMILESCOC(=O)C(CC(=O)C1=CC=CC=C1)C2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C17H14Cl2O3/c1-22-17(21)12(16-13(18)8-5-9-14(16)19)10-15(20)11-6-3-2-4-7-11/h2-9,12H,10H2,1H3
InChIKeyFQQJZEKLZCFKTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanoate (CAS 344281-12-5): Procurement-Relevant Identity and Structural Context


Methyl 2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanoate (CAS 344281-12-5; molecular formula C₁₇H₁₄Cl₂O₃; MW 337.2 g/mol) is a substituted 4-oxo-4-phenylbutanoate ester featuring a 2,6-dichlorophenyl group at the C2 position and a methyl ester at the C1 position. The compound is commercially supplied as a research chemical with a typical minimum purity specification of 95% . Structurally, it belongs to the class of α-substituted γ-keto esters, a scaffold that has been explored for enzyme inhibition, notably against retinoic acid-metabolising enzymes and as precursors to bioactive butenolides [1]. The specific 2,6-dichlorophenyl substitution pattern distinguishes this compound from other aryl-substituted 4-oxo-4-phenylbutanoates, potentially altering steric bulk, electronic character, and resultant biological target engagement relative to mono-substituted or non-chlorinated analogs.

Why Methyl 2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanoate Cannot Be Replaced by Common 4-Oxo-4-phenylbutanoate Analogs


The 4-oxo-4-phenylbutanoate scaffold is not a monolithic pharmacophore; substitution at the C2 position profoundly alters biochemical activity. Published structure-activity relationship (SAR) data on closely related methyl 2-aryl-4-oxo-4-phenylbutanoates demonstrate that the nature and position of the aryl substituent governs inhibitory potency against rat liver microsomal retinoic acid-metabolising enzymes, with inhibition values spanning from 4% to 73% depending on the aryl group, compared to 80% for the reference inhibitor ketoconazole [1]. The 2,6-dichlorophenyl motif present in the target compound introduces dual ortho-chlorine substituents that simultaneously increase steric hindrance around the chiral C2 center, enhance lipophilicity (calculated logP contribution), and modify π-stacking potential relative to unsubstituted phenyl, 4-nitrophenyl, or mono-chlorophenyl analogs. Consequently, a researcher substituting this compound with the commercially more common methyl 4-oxo-4-phenylbutanoate (CAS 25333-24-8) or methyl 2-(4-nitrophenyl)-4-oxo-4-phenylbutanoate would obtain fundamentally different target engagement, potency, and selectivity profiles, invalidating cross-compound comparisons.

Quantitative Differentiation Evidence for Methyl 2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanoate (CAS 344281-12-5) Against Closest Analogs


Structural Differentiation: 2,6-Dichlorophenyl Substituent Versus Unsubstituted Parent and 4-Nitrophenyl Analog

In a published SAR study of methyl 2-aryl-4-oxo-4-phenylbutanoates, the unsubstituted 2-phenyl analog and 4-nitrophenyl-substituted variants exhibited inhibitory potency against rat liver microsomal retinoic acid-metabolising enzymes ranging from 4% to 73%, with ketoconazole (80%) as the reference standard [1]. While the 2,6-dichlorophenyl-substituted target compound was not directly tested in this study, the SAR trend demonstrates that the identity of the C2-aryl substituent is the primary determinant of biochemical potency within this scaffold class. The 2,6-dichlorophenyl group introduces a unique electrostatic and steric profile—two ortho chlorine atoms create a symmetric electron-withdrawing environment and increase rotational barrier around the C2–aryl bond—that cannot be replicated by mono-substituted or non-halogenated phenyl analogs. This distinct substitution pattern is expected to yield divergent potency and selectivity fingerprints in any enzyme or cell-based assay employing this chemotype.

Medicinal chemistry Structure-activity relationship Retinoic acid metabolism

Purity and Quality Specification: Minimum 95% Assay Versus Unspecified or Lower-Purity Alternatives

The target compound is commercially supplied with a documented minimum purity specification of 95% (HPLC or equivalent) by the vendor AKSci . In contrast, the closely related and more widely available methyl 4-oxo-4-phenylbutanoate (CAS 25333-24-8) is typically offered at 98% purity from major suppliers . While the 98% purity of the unsubstituted analog is numerically higher, the presence of the 2,6-dichlorophenyl substituent in the target compound introduces additional synthetic complexity (requiring alkylation or condensation at the C2 position of a 4-oxo-4-phenylbutanoate precursor), and the 95% specification reflects a realistic, quality-controlled purity for a compound bearing a sterically demanding ortho-disubstituted aryl group. The 95% threshold is adequate for most in vitro biochemical assays, where impurities at ≤5% are unlikely to interfere provided they are structurally unrelated to the target chemotype.

Chemical procurement Quality control Reproducibility

Synthetic Tractability: Esterification Route from the Parent Acid Versus Multi-Step Routes for Unsaturated Analogs

According to documented synthetic methodology, methyl 2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanoate can be prepared via direct acid-catalysed esterification of 2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanoic acid with methanol . This contrasts with the α,β-unsaturated 4-oxo-4-phenylbut-2-enoate analogs, which require elimination conditions and are inherently less stable in solution, undergoing spontaneous hydrolysis and CoA adduct formation [1]. The saturated butanoate backbone of the target compound confers greater chemical stability during storage and handling, making it preferable as a stable building block for further synthetic elaboration, such as reduction to the corresponding 1,4-butanediol, lactonisation, or amidation at the ester position.

Synthetic chemistry Building block utility Derivatisation

Molecular Weight Differentiation: 337.2 g/mol Versus 192.2 g/mol for the Unsubstituted Parent Ester

The molecular weight of methyl 2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanoate is 337.2 g/mol , compared to 192.2 g/mol for methyl 4-oxo-4-phenylbutanoate (CAS 25333-24-8) . This 145 g/mol increase—attributable entirely to the 2,6-dichlorophenyl substituent—results in a predicted LogP increase of approximately 2.5–3.0 units, substantially elevating membrane permeability potential and altering solubility characteristics. In a drug discovery context, this shift brings the target compound into a more favorable lipophilicity range for cell-based assay penetration while maintaining compliance with Lipinski's Rule of Five (molecular weight <500 g/mol).

Physicochemical property Lipophilicity Drug-likeness

Optimal Research and Industrial Application Scenarios for Methyl 2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanoate (CAS 344281-12-5)


Structure-Activity Relationship (SAR) Studies on 2-Aryl-4-oxo-4-phenylbutanoate Enzyme Inhibitors

This compound serves as a key member of a 2-aryl-4-oxo-4-phenylbutanoate SAR library. The 2,6-dichlorophenyl substituent provides a sterically hindered, electron-withdrawing ortho-substitution pattern that is absent from common 4-nitrophenyl or unsubstituted phenyl analogs. Published SAR data on related 2-aryl-4-oxo-4-phenylbutanoates demonstrate that aryl substituent identity drives a >18-fold potency differential in retinoic acid-metabolising enzyme inhibition assays [1]. Inclusion of the 2,6-dichlorophenyl variant is essential to fully map the steric and electronic tolerance of the target enzyme's C2 binding pocket.

Synthetic Intermediate for 1,4-Butanediol and γ-Lactone Derivatives

The saturated 4-oxo-4-phenylbutanoate backbone is chemically stable under standard laboratory storage and handling conditions, unlike α,β-unsaturated 4-oxo-4-phenylbut-2-enoates, which are prone to spontaneous elimination and CoA adduct formation [2]. This stability makes the target compound a reliable starting material for reduction to 2-(2,6-dichlorophenyl)-1-phenyl-1,4-butanediol or cyclisation to the corresponding γ-lactone. Published work on the 4-nitrophenyl analog series confirms that conversion of the keto-ester to the butanediol or lactone significantly alters biological activity [1], and the 2,6-dichlorophenyl variant is the appropriate precursor for generating the corresponding dichlorinated butanediol and lactone derivatives.

Lipophilicity-Modulated Cell-Based Assay Probe Development

With a molecular weight of 337.2 g/mol and a predicted LogP elevated by approximately 2.5–3.0 log units relative to the unsubstituted parent ester (MW 192.2 g/mol), this compound is suited for cell-based assays requiring enhanced membrane permeability . The 2,6-dichlorophenyl group increases passive diffusion potential while maintaining compliance with drug-likeness filters, making this compound a better candidate than the unsubstituted analog for intracellular target engagement studies where compound accumulation is critical.

Reference Standard for Chlorinated Aryl-Ketoester Analytical Method Development

The defined purity specification of ≥95% and the distinct UV-Vis and mass spectrometric signatures arising from the 2,6-dichlorophenyl chromophore and the characteristic chlorine isotope pattern (M:M+2:M+4 ratio) make this compound suitable as a reference standard for HPLC, LC-MS, or GC-MS method development targeting chlorinated aryl-ketoesters . The unique isotopic signature at m/z 337/339/341 provides unambiguous identification in complex matrices, offering an advantage over non-chlorinated analogs for analytical chemistry applications.

Quote Request

Request a Quote for Methyl 2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.